molecular formula C10H11ClN2O3 B1295113 4-(2-Chloro-4-nitrophenyl)morpholine CAS No. 55435-71-7

4-(2-Chloro-4-nitrophenyl)morpholine

Cat. No. B1295113
CAS RN: 55435-71-7
M. Wt: 242.66 g/mol
InChI Key: ZPKGWYXJULKUEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several papers. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is described as a multi-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, involving rearrangement, condensation, and nucleophilic substitution reactions . Another paper reports the synthesis of a morpholine derivative through a reaction involving morpholine and a nitro-containing precursor . These methods highlight the importance of morpholine in constructing complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a morpholine-containing compound was determined, showing that the morpholine ring adopts a chair conformation and detailing the angles between different substituents . Another study reports the crystal structure of morpholinium 2-chloro-4-nitrobenzoate, where the cations and anions are connected by N-H...O hydrogen bonds .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions. The recyclization of morpholinium tetrahydropyridine thiolates to form thiophenes is one such reaction . Additionally, morpholine is used as a reagent in the synthesis of ribonucleoside mono-, di-, and tri-phosphates, demonstrating its utility in bioconjugation chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the presence of a nitro group, chloro substituents, and the morpholine ring can affect the compound's solubility, reactivity, and potential biological activity. The crystal structure of a morpholine derivative with anticonvulsive properties was characterized, providing insights into its physical properties . Another study synthesized a morpholine hydrochloride salt, which was characterized by IR, 1H NMR, and MS, indicating the importance of analytical techniques in determining the properties of these compounds .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : 4-(4-nitrophenyl)thiomorpholine, a compound similar to 4-(2-Chloro-4-nitrophenyl)morpholine, has been used as a precursor in medicinal chemistry . It has been used in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
    • Method : The compound is synthesized through a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .
    • Results : In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .
  • Pharmaceutical Synthesis

    • Application : 4-(2-Chloroethyl)morpholine hydrochloride, a compound similar to 4-(2-Chloro-4-nitrophenyl)morpholine, is used as an intermediate for the synthesis of pharmaceuticals .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The compound is used in the synthesis of various pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine .
  • Environmental Science and Pollution Research

    • Application : A compound similar to 4-(2-Chloro-4-nitrophenyl)morpholine, 4-(4-nitrophenyl)morpholine, has been used in the degradation of phenothiazine dyes and reduction of 4-(4-nitrophenyl)morpholine .
    • Method : Halloysite nanotubes modified with gold nanoparticles (AuNPs-HNT) are prepared by a wet chemical method for the catalytic degradation of phenothiazine dyes (azure B (AZB) and toluidine blue O (TBO)) and cleaner reduction of 4-(4-nitrophenyl)morpholine (4NM) in the sodium borohydride (NaBH4) media .
    • Results : The as-prepared AuNPs-HNT catalyst demonstrates AZB and TBO dye degradation efficiency up to 96% in 10 and 11 min, respectively, and catalytic reduction of 4NM to 4-morpholinoaniline (MAN) is achieved up to 97% in 11 min, in the presence of NaBH4 without the formation of any by-products .
  • Chemical Synthesis

    • Application : 4-(4-Nitrophenyl)morpholin-3-one, a compound similar to 4-(2-Chloro-4-nitrophenyl)morpholine, is used in the preparation of various Morpholine based pharmaceuticals .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The compound has also been used to synthesize nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer .
  • Synthesis of Pharmaceuticals

    • Application : 4-(2-fluoro-4-nitrophenyl)morpholine, a compound similar to 4-(2-Chloro-4-nitrophenyl)morpholine, is a key intermediate to synthesize Linezolid . Linezolid is a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The compound is used in the synthesis of Linezolid, a pharmaceutical used against a wide class of Gram-positive pathogens .
  • Synthesis of Morpholines

    • Application : Morpholines (1,4-oxazinanes) are frequently found in biologically active molecules and pharmaceuticals . Recent progress in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported .
    • Method : A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
    • Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Future Directions

The continuous production of the intermediate “ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM)” was firstly explored in Microfluidic devices . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens . This suggests that “4-(2-Chloro-4-nitrophenyl)morpholine” and similar compounds could have potential applications in the synthesis of pharmaceuticals.

properties

IUPAC Name

4-(2-chloro-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKGWYXJULKUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069022
Record name Morpholine, 4-(2-chloro-4-nitrophenyl)-
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Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-nitrophenyl)morpholine

CAS RN

55435-71-7
Record name 4-(2-Chloro-4-nitrophenyl)morpholine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(2-chloro-4-nitrophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(2-chloro-4-nitrophenyl)-
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Record name Morpholine, 4-(2-chloro-4-nitrophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-morpholino-1-nitrobenzene
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Synthesis routes and methods I

Procedure details

To a solution of morpholine (1.1 mL, 12.6 mmol) in DMF (30 mL) were added 2-chloro-1-fluoro-4-nitrobenzene (1.76 g, 10.0 mmol) and Et3N (4.2 mL, 30.1 mmol) with stirring and the mixture was stirred at rt overnight. The mixture was then filtered and the organic phase was poured into 150 mL of DCM, washed with water (150 mL×3) and brine (150 mL), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/DCM (V/V)=10:1) to give the title compound as a yellow solid (1.53 g, 63%).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

1.76 g (10.0 mmol) 3-chloro-4-fluoro-1-nitro-benzene are combined with 2.614 ml (30 mmol) morpholine in 5 ml DMF and heated to 105° C. with stirring for 15 min. The reaction mixture is poured into ice water, the resulting precipitate is suction filtered, washed with water and dried at 50° C. in the drying cupboard.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
2.614 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Liu, T Yu, T Yang, H Sun, C Qin, Q Jia… - … Process Research & …, 2020 - ACS Publications
4-(4-Nitrophenyl)morpholin-3-one and 4-(4-aminophenyl) morpholin-3-one are the key intermediates for rivaroxaban synthesis. A facile and economically efficient process has been …
Number of citations: 4 pubs.acs.org

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